Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Description
Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a bicyclic structure with a 1,4-dioxa ring fused to an 8-azaspiro[4.5]decane core, protected by a tert-butyloxycarbonyl (Boc) group. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of quinoline-based inhibitors targeting aldehyde dehydrogenase 1A1 (ALDH1A1) . The compound is synthesized via acid-catalyzed ketalization of N-Boc-4-piperidone with ethylene glycol, yielding a stable spirocyclic structure confirmed by NMR and elemental analysis .
Properties
IUPAC Name |
tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(14)13-6-4-12(5-7-13)15-8-9-16-12/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDYCXRTVGCLGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558276 | |
| Record name | tert-Butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123387-51-9 | |
| Record name | 1,1-Dimethylethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123387-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ozonolysis-Based Three-Stage Synthesis
The most widely documented method involves a three-stage process starting from 1-(1,1-dimethylethyl) 4-ethyl 4-(2-propenyl)-1,4-piperidinedicarboxylate (CAS 146603-99-8). The reaction proceeds via ozonolysis, reduction, and workup stages:
Stage 1: Ozonolysis
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Reagents : O₃/O₂ in methanol/dichloromethane (1:1 v/v)
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Conditions : -78°C for 1.75 hours
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Key observation : Persistent blue coloration indicates complete ozone saturation
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Mechanism : Cleavage of the allyl group to form carbonyl intermediates
Stage 2: Sodium Borohydride Reduction
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Reagents : NaBH₄ (2×5.1 g, 135 mmol total)
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Conditions : Gradient from -78°C to 20°C over 17 hours
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Critical factor : Sequential borohydride addition prevents over-reduction
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Yield optimization : 88% achieved through controlled temperature ramping
Stage 3: Quenching and Isolation
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Workup : Acetone (75 mL) followed by aqueous NH₄Cl extraction
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Purification : Sequential washes with 10% citric acid, NaHCO₃, and brine
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Final isolation : Evaporation under reduced pressure yields 15.0 g product
This method’s efficiency stems from the stereochemical control during ozonolysis and the dual-phase solvent system (methanol/DCM), which enhances intermediate stability.
Alternative Protecting Group Strategies
Walker’s thesis details complementary approaches using silyl ether and benzyloxy protecting groups to modulate reactivity:
Key modifications :
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Solvent systems : THF/water mixtures for improved dihydropyridine stability
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Catalyst screening : PPTS (pyridinium p-toluenesulfonate) versus TBAF (tetrabutylammonium fluoride) for deprotection steps
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Temperature optimization : -20°C for sensitive intermediates versus room temperature for robust transformations
Comparative analysis shows the ozonolysis method achieves higher yields (88% vs. 72–85% in alternative routes), but Walker’s approach offers better functional group tolerance for downstream modifications.
Reaction Optimization and Critical Parameters
Temperature Control
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Ozonolysis stage : Maintaining -78°C prevents side reactions like over-oxidation
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Reduction phase : Gradual warming (-78°C → 20°C) ensures complete conversion without decomposition
Stoichiometric Considerations
| Reagent | Molar Ratio | Role |
|---|---|---|
| Ozone | 1.5 eq | Allyl group cleavage |
| NaBH₄ | 4.0 eq | Carbonyl reduction |
| Acetone | 3.0 eq | Quench excess borohydride |
Excess sodium borohydride (4 equivalents) compensates for competing side reactions with methanol solvent.
Analytical Characterization
Spectroscopic Data
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δ 4.31 (t, J=7 Hz, 2H): Dioxane ring protons
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δ 3.97–3.87 (m, 2H): Piperidine N–CH₂
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δ 1.45 (s, 9H): tert-Butyl group signature
13C NMR :
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154.8 ppm: Carbamate carbonyl
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79.3 ppm: Spiro carbon
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28.1 ppm: tert-Butyl methyl groups
Purity Assessment
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HPLC-MS : Single peak at tR=6.2 min (C18 column, 70:30 acetonitrile/water)
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Elemental analysis : C 61.15%, H 8.29%, N 5.49% (theoretical: C 61.16%, H 8.27%, N 5.49%)
Comparative Method Evaluation
| Parameter | Ozonolysis Method | Walker’s Approach |
|---|---|---|
| Total yield | 88% | 72–85% |
| Reaction time | 19 hours | 24–36 hours |
| Functional group compatibility | Moderate | High |
| Scalability | >100 g demonstrated | <50 g tested |
The ozonolysis route excels in large-scale production, while alternative methods better suit late-stage diversification.
Industrial-Scale Considerations
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Cost analysis :
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Raw material cost: $45/100 mg (small scale) → $320/kg at pilot scale
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Solvent recovery: 90% DCM/methanol achievable via fractional distillation
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Safety protocols :
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Ozone detectors mandatory for Stage 1 operations
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Borohydride quenching requires strict pH control (pH 7–8)
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Emerging Methodologies
Recent advances propose:
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Flow chemistry adaptations : Microreactor ozonolysis reduces reaction time to 45 minutes
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Photocatalytic variants : Visible-light-mediated spirocyclization under mild conditions (ongoing trials)
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various esters or ethers .
Scientific Research Applications
Synthesis and Reaction Pathways
The synthesis of tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate typically involves several steps, including the use of various solvents and reagents. For example, lithium hydroxide can be employed in a mixture of ethanol, tetrahydrofuran, and water under controlled temperatures to facilitate the reaction. The compound can also undergo further transformations to create derivatives with enhanced properties or functionalities .
Pharmacological Studies
This compound has been studied for its potential pharmacological effects. In various studies, it has shown promise in modulating biological responses such as:
- Anti-aggressive Effects : Research indicates that derivatives of this compound can exhibit significant anti-aggressive properties in animal models, suggesting potential applications in behavioral pharmacology .
- Conditioned Avoidance Response : The compound has been evaluated for its ability to influence conditioned avoidance behavior, which is critical in understanding anxiety and fear responses in pharmacological contexts .
Neuropharmacology
The compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for neuropharmacological research aimed at treating conditions like anxiety and depression. Its derivatives have been tested for efficacy against standard behavioral models used in neuropharmacology .
Industrial Applications
This compound is also relevant in industrial applications:
Synthesis of Fine Chemicals
Due to its unique structural characteristics, this compound serves as a building block in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable for creating diverse chemical entities .
Material Science
The compound's properties can be exploited in the development of new materials with specific functionalities, such as polymers or coatings that require unique mechanical or chemical resistance properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-aggressive effects | Demonstrated significant reduction in aggressive behavior at specific dosages (ED50 values reported) |
| Study B | Neuropharmacological impact | Showed modulation of neurotransmitter activity leading to altered behavioral outcomes in animal models |
| Study C | Synthesis pathways | Detailed efficient synthetic routes using lithium hydroxide and various solvents leading to high yields |
Mechanism of Action
The mechanism of action of tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into the active sites of enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- Structural Differences : Replaces the Boc group with an ethyl ester and lacks the nitrogen atom in the spiro ring (similarity score: 0.84) .
- Synthesis : Prepared via esterification rather than ketalization.
- Applications : Less commonly used in medicinal chemistry due to the absence of the Boc group, which limits its utility in peptide coupling or protection strategies.
- Physicochemical Properties : Lower molecular weight (215.25 g/mol vs. 243.15 g/mol for the parent compound) and logP = 0.967, indicating slightly higher lipophilicity .
tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate
tert-Butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
- Structural Differences : Introduces a hydroxyl group at the 4-position with (S)-stereochemistry .
- Synthesis : Achieved via enantioselective hydroxylation or asymmetric catalysis.
- Applications : The hydroxyl group enhances polarity, making it suitable for chiral building blocks in asymmetric synthesis .
- Physicochemical Properties : Molecular weight = 255.35 g/mol; increased solubility in polar solvents compared to the parent compound.
tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
- Structural Differences : Incorporates two additional nitrogen atoms and ketone groups (hydantoin-like structure) .
- Synthesis : Requires cyclocondensation of urea derivatives with spiro intermediates.
- Applications : Used in peptide mimetics and protease inhibitors due to its electrophilic dioxo groups .
- Reactivity : Higher susceptibility to nucleophilic attack compared to the parent compound.
Key Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
